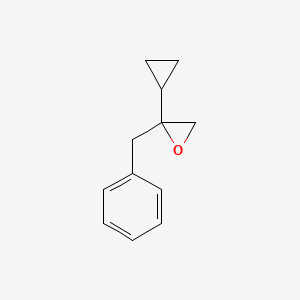
2-Benzyl-2-cyclopropyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-cyclopropyloxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a benzyl group and a cyclopropyl group attached to the oxirane ring. The presence of these groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium acetate (Pd(acac)2) as a catalyst . This reaction typically occurs at low temperatures (0-5°C) in diethyl ether, yielding the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxide synthesis and cyclopropanation can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-cyclopropyloxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
2-Benzyloxirane: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyloxirane: Lacks the benzyl group.
2-Phenyl-2-cyclopropyloxirane: Contains a phenyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-2-cyclopropyloxirane is unique due to the presence of both benzyl and cyclopropyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
2-benzyl-2-cyclopropyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-4-10(5-3-1)8-12(9-13-12)11-6-7-11/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJDCAVQCUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














